1-(3-Chloro-2-methylphenyl)-2-pyrrolidinone
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Overview
Description
1-(3-Chloro-2-methylphenyl)-2-pyrrolidinone is an organic compound with the molecular formula C11H12ClNO It is a derivative of pyrrolidinone, characterized by the presence of a chloro and methyl substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-2-methylphenyl)-2-pyrrolidinone can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-methylbenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-2-methylphenyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chloro-2-methylphenyl)-2-pyrrolidinone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-2-pyrrolidinone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of metabolic enzymes or modulation of receptor activity, depending on the specific application.
Comparison with Similar Compounds
- 1-(3-Chloro-2-methylphenyl)pyrrolidine
- 1-(3-Chloro-2-methylphenyl)thiourea
- 1-(3-Chloro-2-methylphenyl)acetamide
Comparison: 1-(3-Chloro-2-methylphenyl)-2-pyrrolidinone is unique due to its pyrrolidinone core, which imparts distinct chemical properties compared to its analogs. The presence of the chloro and methyl groups on the phenyl ring also influences its reactivity and interaction with biological targets, making it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C11H12ClNO |
---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
1-(3-chloro-2-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12ClNO/c1-8-9(12)4-2-5-10(8)13-7-3-6-11(13)14/h2,4-5H,3,6-7H2,1H3 |
InChI Key |
KUANNRCHBSQZQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CCCC2=O |
Origin of Product |
United States |
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